molecular formula C11H14N2O5 B12463579 4,5-dimethoxy-N,N-dimethyl-2-nitrobenzamide

4,5-dimethoxy-N,N-dimethyl-2-nitrobenzamide

Cat. No.: B12463579
M. Wt: 254.24 g/mol
InChI Key: UISDPGXDMJXTJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dimethoxy-N,N-dimethyl-2-nitrobenzamide is an organic compound with the molecular formula C11H14N2O5. It is a derivative of benzamide, characterized by the presence of two methoxy groups and a nitro group on the benzene ring, along with a dimethylamino group attached to the amide nitrogen. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethoxy-N,N-dimethyl-2-nitrobenzamide typically involves the nitration of 4,5-dimethoxybenzoic acid, followed by the conversion of the resulting nitro compound to the corresponding benzamide. The general synthetic route can be summarized as follows:

    Nitration: 4,5-Dimethoxybenzoic acid is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 4,5-dimethoxy-2-nitrobenzoic acid.

    Amidation: The nitrobenzoic acid is then converted to 4,5-dimethoxy-2-nitrobenzamide by reacting it with dimethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or using a direct amidation method.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethoxy-N,N-dimethyl-2-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The methoxy groups can participate in nucleophilic aromatic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

    Hydrolysis: Concentrated hydrochloric acid or sodium hydroxide solution.

Major Products Formed

    Reduction: 4,5-Dimethoxy-N,N-dimethyl-2-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Hydrolysis: 4,5-Dimethoxy-2-nitrobenzoic acid and dimethylamine.

Scientific Research Applications

4,5-Dimethoxy-N,N-dimethyl-2-nitrobenzamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of other functional materials.

Mechanism of Action

The mechanism of action of 4,5-dimethoxy-N,N-dimethyl-2-nitrobenzamide depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its functional groups. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the methoxy and dimethylamino groups can modulate its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dimethoxy-2-nitrobenzoic acid: A precursor in the synthesis of 4,5-dimethoxy-N,N-dimethyl-2-nitrobenzamide.

    4,5-Dimethoxy-2-nitrobenzyl alcohol: Another derivative of 4,5-dimethoxybenzoic acid with different functional groups.

    4,5-Dimethoxy-2-nitrobenzyl chloroformate: Used as a reagent for protection of amines.

Uniqueness

This compound is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications and applications in various fields of research.

Properties

Molecular Formula

C11H14N2O5

Molecular Weight

254.24 g/mol

IUPAC Name

4,5-dimethoxy-N,N-dimethyl-2-nitrobenzamide

InChI

InChI=1S/C11H14N2O5/c1-12(2)11(14)7-5-9(17-3)10(18-4)6-8(7)13(15)16/h5-6H,1-4H3

InChI Key

UISDPGXDMJXTJT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC(=C(C=C1[N+](=O)[O-])OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.